Perindopril erbumine is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor. [] Chemically, it is the tert-butylamine salt of perindopril. [] It is commonly employed in scientific research as a tool to study the renin-angiotensin-aldosterone system (RAAS) and its role in various physiological and pathological processes.
The synthesis of perindopril erbumine involves several key steps that ensure high purity and yield. The process typically begins with the coupling of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-1-carboxybutyl]-(S)-alanine ethyl ester. This reaction is facilitated by coupling agents such as N,N-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole under controlled conditions to minimize impurities .
Following this, a deprotection step is performed using catalytic hydrogenation to remove the benzyl protecting group. The hydrogenation is conducted using palladium on carbon as a catalyst in a solvent system that typically includes methylcyclohexane and water under moderate pressure (0.5 bar) and temperature (15 to 30 °C) . Finally, tert-butylamine is added to yield the final product, perindopril erbumine, which can be crystallized for purification.
The molecular structure of perindopril erbumine consists of a complex arrangement that includes an octahydroindole ring system, a carboxylic acid group, and an amine group. The presence of these functional groups contributes to its activity as an ACE inhibitor.
The structural integrity allows for effective binding to the ACE enzyme, inhibiting its activity and thereby lowering blood pressure.
Perindopril erbumine participates in various chemical reactions primarily related to its role as an ACE inhibitor. The primary reaction involves the inhibition of the angiotensin-converting enzyme, which catalyzes the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor.
The mechanism of action for perindopril erbumine involves competitive inhibition of the angiotensin-converting enzyme. By binding to the active site of this enzyme, perindopril prevents the conversion of angiotensin I into angiotensin II. This inhibition results in reduced vasoconstriction and decreased secretion of aldosterone, leading to lower blood volume and blood pressure.
Perindopril erbumine exhibits distinct physical and chemical properties that are crucial for its pharmaceutical application:
These properties contribute to its stability and efficacy as a therapeutic agent.
Perindopril erbumine is primarily utilized in clinical settings for managing hypertension and heart failure. Its effectiveness as an ACE inhibitor makes it a critical component in cardiovascular pharmacotherapy.
Perindopril erbumine (Chemical name: (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid tert-butylamine salt) is a crystalline salt formed between the ACE inhibitor prodrug perindopril and the counterion erbumine (tert-butylamine). Its molecular formula is C₁₉H₃₂N₂O₅·C₄H₁₁N, with a molecular weight of 441.61 g/mol for the salt form. The compound presents as a white, crystalline powder with high aqueous solubility (60% w/w at 20°C), facilitating its bioavailability. It is also freely soluble in polar organic solvents like ethanol and chloroform but shows limited solubility in apolar solvents [4] [10].
Table 1: Fundamental Physicochemical Properties of Perindopril Erbumine
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₂₃H₄₃N₃O₅ | [4] |
Molecular Weight | 441.61 g/mol | [4] |
Appearance | White crystalline powder | [6] [10] |
Water Solubility (20°C) | 60% w/w (∼600 mg/mL) | [6] [10] |
pKa (Carboxylic Acid) | 3.79 | [4] |
Protein Binding (Perindoprilat) | 10-20% | [3] |
LogP | 0.56 (Predicted) | [4] |
The ionization characteristics are critical for its pharmacological behavior: the carboxylic acid group exhibits a pKa of 3.79, while the tertiary amine of erbumine has a pKa of 5.48. This facilitates salt formation and enhances stability in solid dosage forms. Infrared spectroscopy (ATR-FTIR) confirms characteristic functional groups, including C=O stretching of ester (1735 cm⁻¹), carboxylic acid (1712 cm⁻¹), and amide (1640 cm⁻¹) bonds, alongside N-H deformation vibrations at 1540 cm⁻¹ [7].
Perindopril erbumine exhibits complex solid-state behavior with multiple polymorphic forms. The predominant and therapeutically relevant form crystallizes in the triclinic system (space group P1) with two perindopril anions, two erbumine cations, and two water molecules comprising the asymmetric unit. X-ray diffraction reveals that ionic bonding via N–H⁺⋯⁻OOC interactions (distance: 2.70–2.85 Å) between the protonated erbumine and deprotonated carboxylate of perindopril stabilizes the crystal lattice. Additional stability arises from intermolecular hydrogen bonds, including N–H⋯O (2.98 Å) and C–H⋯O (3.22 Å) interactions, forming a three-dimensional network [1] [5].
Table 2: Crystallographic and Stability Parameters of Perindopril Erbumine
Parameter | Value/Description | Significance |
---|---|---|
Crystal System | Triclinic | Determines packing efficiency |
Space Group | P1 | Confirms non-centrosymmetry |
Hydrogen Bonds | N–H⁺⋯⁻OOC (2.70–2.85 Å), N–H⋯O, C–H⋯O | Stabilizes crystal lattice |
Activation Energy (Degradation) | 59–69 kJ/mol (Pure API) | Measures thermal resilience |
170 kJ/mol (Tablet formulation) | Excipients enhance stability | |
Hygroscopicity | Low | Reduces hydrolysis risk |
Thermal stability studies via thermogravimetry (TG) and differential scanning calorimetry (DSC) show decomposition initiating at 150°C under oxidative conditions, following a three-step mechanism for the pure API. The activation energy (Eₐ) for the primary degradation step ranges from 59–69 kJ/mol, calculated using model-free kinetics (Friedman, FWO methods). Notably, tablet formulations exhibit superior thermal resilience (Eₐ ≈ 170 kJ/mol) due to protective effects of excipients like microcrystalline cellulose and colloidal silica [7]. Stability challenges arise from ester hydrolysis and cyclization to diketopiperazines, necessitating controlled humidity during storage [1] [6].
Perindopril erbumine is a prodrug designed for efficient hepatic conversion to its active metabolite, perindoprilat. Upon oral administration, esterases (primarily hepatic) hydrolyze the ethyl ester moiety, yielding the diacid perindoprilat. This biotransformation is rapid yet incomplete, with a systemic bioavailability of ~25% for perindoprilat due to first-pass metabolism. Pharmacokinetic studies in humans reveal:
Table 3: Key Pharmacokinetic Parameters of Perindopril Erbumine and Metabolites
Parameter | Perindopril | Perindoprilat |
---|---|---|
Bioavailability | 65–75% | ~25% |
Tₘₐₓ (Plasma) | 1 hour | 3–7 hours |
Plasma Half-Life | 1.2 hours | 30–120 hours* |
Protein Binding | 60% | 10–20% |
Primary Excretion Route | Renal (4–12% unchanged) | Renal (free fraction) |
Food reduces perindoprilat bioavailability by 35% but does not alter perindopril absorption kinetics. Dual elimination pathways exist: renal excretion (dominant for perindoprilat) and hepatic metabolism (glucuronidation). The prolonged terminal half-life of perindoprilat (30–120 hours) stems from tight binding to angiotensin-converting enzyme (ACE), enabling once-daily dosing [3] [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7